![molecular formula C15H12N2O2 B6241764 1-(2-methylphenyl)-1H-1,3-benzodiazole-6-carboxylic acid CAS No. 1551711-18-2](/img/no-structure.png)
1-(2-methylphenyl)-1H-1,3-benzodiazole-6-carboxylic acid
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Description
The compound “1-(2-methylphenyl)-1H-1,3-benzodiazole-6-carboxylic acid” is a benzodiazole derivative. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring . The presence of a carboxylic acid group (-COOH) and a methyl group (-CH3) attached to the phenyl ring suggests that this compound might exhibit properties typical of these functional groups.
Molecular Structure Analysis
The molecular structure of this compound would likely show the benzodiazole ring system, with the 2-methylphenyl group attached at the 1-position and the carboxylic acid group at the 6-position .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzodiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and the carboxylic acid group can undergo typical acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make this compound acidic and polar .Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-methylphenyl)-1H-1,3-benzodiazole-6-carboxylic acid involves the reaction of 2-methylbenzoyl chloride with o-phenylenediamine followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "2-methylbenzoyl chloride", "o-phenylenediamine", "sodium hydroxide", "carbon dioxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve o-phenylenediamine (1 equivalent) in diethyl ether and add sodium hydroxide (2 equivalents) to form a solution.", "Step 2: Add 2-methylbenzoyl chloride (1 equivalent) dropwise to the solution while stirring at room temperature.", "Step 3: Allow the reaction mixture to stir for 24 hours at room temperature.", "Step 4: Filter the resulting solid and wash with diethyl ether to obtain the intermediate product.", "Step 5: Dissolve the intermediate product in water and add carbon dioxide gas to the solution to form the carboxylic acid product.", "Step 6: Filter the resulting solid and wash with water to obtain the final product." ] } | |
CAS RN |
1551711-18-2 |
Product Name |
1-(2-methylphenyl)-1H-1,3-benzodiazole-6-carboxylic acid |
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.3 |
Purity |
95 |
Origin of Product |
United States |
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